molecular formula C16H34OSn B8494226 4-(Tributylstannyl)but-3-en-1-ol CAS No. 212783-03-4

4-(Tributylstannyl)but-3-en-1-ol

Cat. No.: B8494226
CAS No.: 212783-03-4
M. Wt: 361.2 g/mol
InChI Key: YRCYJJJGBGBFMI-UHFFFAOYSA-N
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Description

4-(Tributylstannyl)but-3-en-1-ol is an organotin derivative of but-3-en-1-ol (HOCH₂CH₂CH=CH₂), where a tributylstannyl (-Sn(C₄H₉)₃) group replaces the hydrogen at the 4-position of the alkene. Its molecular formula is C₁₆H₃₄OSn, with a molar mass of approximately 367.14 g/mol (calculated). The compound’s structure combines a hydroxyl group at position 1, a conjugated double bond (between C3 and C4), and a bulky tributylstannyl group at C4. Organotin compounds like this are typically used in synthetic chemistry, particularly in cross-coupling reactions such as the Stille reaction, due to the tin-carbon bond’s reactivity .

Properties

CAS No.

212783-03-4

Molecular Formula

C16H34OSn

Molecular Weight

361.2 g/mol

IUPAC Name

4-tributylstannylbut-3-en-1-ol

InChI

InChI=1S/C4H7O.3C4H9.Sn/c1-2-3-4-5;3*1-3-4-2;/h1-2,5H,3-4H2;3*1,3-4H2,2H3;

InChI Key

YRCYJJJGBGBFMI-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tributylstannyl)but-3-en-1-ol typically involves the reaction of 4-bromo-1-butene with tributyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the progress is monitored by thin-layer chromatography (TLC). After completion, the product is purified by column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Tributylstannyl)but-3-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Tributylstannyl)but-3-en-1-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.

    Biology: The compound can be used to modify biomolecules for studying their interactions and functions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Tributylstannyl)but-3-en-1-ol involves the formation of reactive intermediates that facilitate various chemical transformationsIn oxidation and reduction reactions, the hydroxyl and double bond functionalities are key sites for chemical modifications .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural similarities with 4-(Tributylstannyl)but-3-en-1-ol but differ in substituents and functional groups:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituent/Functional Group Primary Applications/Activities References
This compound C₁₆H₃₄OSn 367.14 Tributylstannyl (Sn), alkene Synthetic intermediate (e.g., Stille coupling)
(E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol C₁₂H₁₆O₃ 208.25 3,4-Dimethoxyphenyl, alkene Moderate antibacterial activity
4-(Trimethylsilyl)but-3-yn-1-ol C₇H₁₄OSi 142.27 Trimethylsilyl (Si), alkyne Synthetic building block (silylation/protection)
[(E)-4-(3’,4’-Dimethoxyphenyl)but-3-en-1-ol] C₁₂H₁₆O₃ 208.25 3,4-Dimethoxyphenyl, alkene Enhanced phagocytic activity in mice
Key Observations:
  • Substituent Effects: The tributylstannyl group in this compound introduces significant steric bulk and metal-mediated reactivity, making it suitable for organometallic cross-couplings. In contrast, trimethylsilyl groups (e.g., in 4-(Trimethylsilyl)but-3-yn-1-ol) are smaller and often used for protecting hydroxyl groups or modifying electronic properties . Aryl-substituted derivatives (e.g., (E)-4-(3,4-dimethoxyphenyl)-but-3-en-1-ol) exhibit biological activity due to conjugated aromatic systems. For instance, these phenylbutanoids demonstrate antibacterial and immunomodulatory effects .
  • Functional Group Reactivity :

    • The alkene in this compound allows for electrophilic additions or further functionalization, while the alkyne in 4-(Trimethylsilyl)but-3-yn-1-ol enables cycloadditions or metal-catalyzed transformations .

Physicochemical Properties

  • Solubility: The tributylstannyl derivative is highly lipophilic due to its long alkyl chains, whereas phenylbutanoids exhibit moderate polarity from methoxy groups.
  • Stability: Organotin compounds are moisture- and oxygen-sensitive, requiring inert storage conditions. Silyl derivatives are more stable but require careful handling to prevent desilylation .

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